molecular formula C15H17NO3 B3093639 tert-Butyl 3-acetyl-1H-indole-1-carboxylate CAS No. 124688-00-2

tert-Butyl 3-acetyl-1H-indole-1-carboxylate

Cat. No. B3093639
CAS RN: 124688-00-2
M. Wt: 259.3 g/mol
InChI Key: JPHRXDCUOPQYKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl 3-acetyl-1H-indole-1-carboxylate involves the reaction of commercially available 4-bromo-1H-indole with simple reagents. The yield and selectivity are favorable, making it a potential precursor for biologically active natural products such as Indiacen A and Indiacen B .


Molecular Structure Analysis

The molecular structure of tert-Butyl 3-acetyl-1H-indole-1-carboxylate consists of an indole ring with an acetyl group (CH3C=O) attached at position 3 and a tert-butyl ester group (C(CH3)3) at the carboxylate position. The compound’s structure plays a crucial role in its biological activity and reactivity .


Chemical Reactions Analysis

Tert-Butyl 3-acetyl-1H-indole-1-carboxylate can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and cyclization reactions. These reactions may lead to the formation of more complex derivatives or intermediates .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .

Treatment of Cancer Cells

Indole derivatives, both natural and synthetic, show various biologically vital properties . They have been found to possess anticancer properties , making them valuable in cancer research and treatment.

Anti-Inflammatory Properties

Indole derivatives have been found to possess anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation.

Antinociceptive Properties

Indole derivatives have been found to possess antinociceptive properties . This means they can block the detection of painful or harmful stimuli, making them potentially useful in pain management.

Antipsychotic Properties

Indole derivatives have been found to possess antipsychotic properties . This suggests potential applications in the treatment of psychiatric disorders.

Analgesic Properties

Indole derivatives have been found to possess analgesic properties . This means they can relieve pain, making them potentially useful in pain management.

Cytotoxic Properties

Indole derivatives have been found to possess cytotoxic properties . This means they can be toxic to cells, which could be useful in certain treatments, such as cancer therapy.

5-Lipoxygenase Inhibitory Activities

Indole derivatives have been found to possess 5-lipoxygenase inhibitory activities . This means they can inhibit the enzyme 5-lipoxygenase, which plays a role in inflammation and allergic reactions. This suggests potential applications in the treatment of conditions characterized by inflammation or allergies.

properties

IUPAC Name

tert-butyl 3-acetylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10(17)12-9-16(14(18)19-15(2,3)4)13-8-6-5-7-11(12)13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHRXDCUOPQYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-acetyl-1H-indole-1-carboxylate

Synthesis routes and methods

Procedure details

To a stirred solution of 3-acetylindole (0.01 mol) in THF is added (BOC)2O (0.01 mol) and a tertiary amine base (0.01 mol), and the mixture is stirred. Reaction progress may be followed by TLC or HPLC. When a sufficient amount of desired product is formed, the mixture (or, optionally, the residue which is obtained after first rotary evaporating off the reaction solvent) is partitioned between ethyl acetate and an excess of about 0.1 M sodium hydroxide. The organic layer is washed with brine, dried over sodium sulfate, and rotary evaporated to give 3-acetyl-1-(tert-butoxycarbonyl)-indole, which may be purified, if needed or desired, by chromatography on silica gel or crystallization.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
tertiary amine
Quantity
0.01 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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